molecular formula C13H12N2O2 B8811857 Methyl 2-anilinopyridine-3-carboxylate CAS No. 51269-84-2

Methyl 2-anilinopyridine-3-carboxylate

Cat. No.: B8811857
CAS No.: 51269-84-2
M. Wt: 228.25 g/mol
InChI Key: XTQQEFBWUFUXSZ-UHFFFAOYSA-N
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Description

Methyl 2-anilinopyridine-3-carboxylate is a pyridine-based derivative characterized by a pyridine ring substituted with an anilino group (-NH-C₆H₅) at the 2-position and a methyl ester (-COOCH₃) at the 3-position. This structure combines aromaticity, hydrogen-bonding capability (via the anilino group), and ester functionality, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

51269-84-2

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

methyl 2-anilinopyridine-3-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-17-13(16)11-8-5-9-14-12(11)15-10-6-3-2-4-7-10/h2-9H,1H3,(H,14,15)

InChI Key

XTQQEFBWUFUXSZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC=C1)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds


Key Observations :

  • This could enhance binding affinity in biological systems .
  • Ester groups across all compounds confer hydrophobicity but vary in reactivity. For example, methyl salicylate’s ester is hydrolyzed more readily under acidic conditions compared to pyridine-based esters due to resonance stabilization in the latter .

Data Table: Comparative Analysis of Pyridine Derivatives

Property This compound Methyl 2-amino-6-bromopyridine-3-carboxylate (E)-Methyl 3-(2-aminopyridin-3-yl)acrylate
Molecular Formula C₁₃H₁₂N₂O₂ C₇H₇BrN₂O₂ C₉H₁₀N₂O₂
Key Functional Groups Anilino, ester Amino, bromo, ester Amino, acrylate ester
Potential Reactivity Nucleophilic substitution, hydrogen bonding Cross-coupling, nucleophilic substitution Conjugate addition, polymerization
Applications Drug intermediates, ligands Halogenated drug precursors Polymer precursors, UV-active probes

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